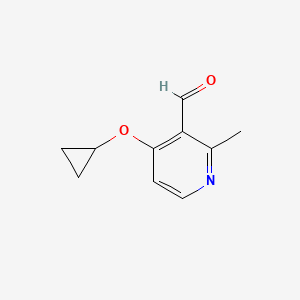

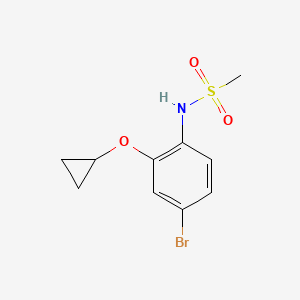

![molecular formula C45H73NO14 B14802937 2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Chaconine is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in green potatoes. It is a natural toxicant that gives potatoes a bitter taste and provides the plant with insecticidal and fungicidal properties . This compound is part of the chemical family of saponins and is known for its toxic effects on pests and humans .

Preparation Methods

Alpha-Chaconine can be extracted from potato plants using various methods. One common method involves the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) . This method involves the extraction of the analytes with acidified acetonitrile and simultaneous liquid-liquid partitioning achieved by the addition of anhydrous magnesium sulfate and sodium acetate

Chemical Reactions Analysis

Alpha-Chaconine undergoes several types of chemical reactions, including acid hydrolysis and enzymatic hydrolysis . Acid hydrolysis requires high temperatures, around 85°C, and generates a significant amount of chemical waste . Enzymatic hydrolysis involves the use of specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase, which can degrade alpha-Chaconine into solanidine .

Scientific Research Applications

Alpha-Chaconine has been studied for its various scientific research applications. It has shown antiproliferative and apoptotic effects on the growth of cancer cells originating from human skin, liver, prostate, breast, and colon . Additionally, it has been used in studies to monitor its cytotoxic effects on human lung carcinoma cells . The compound’s insecticidal and fungicidal properties make it valuable in agricultural research for developing natural pesticides . Furthermore, alpha-Chaconine’s role in plant defense mechanisms against pests and pathogens is a significant area of study .

Mechanism of Action

The mechanism of action of alpha-Chaconine involves disrupting the cell cycle, destroying the mechanical barrier and permeability of mucosal epithelium, inhibiting cell proliferation, and accelerating cell apoptosis . It interacts with mitochondrial membranes, leading to cell death . The compound also affects the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, and stimulates the synthesis of apoptosis-inducing proteins such as apoptosis signal-regulating kinase 1 (ASK1) and tetrahymena piggyBac transposase 2 (TBP-2) .

Comparison with Similar Compounds

Alpha-Chaconine is similar to other steroidal glycoalkaloids such as alpha-Solanine . Both compounds are found in potatoes and have similar toxic effects on pests and humans . alpha-Chaconine is unique in its specific glycosidic hydrolysis pathway and its multifunctional enzyme activities . Other similar compounds include solanidine and tomatidenol, which also belong to the Solanaceae family and share similar biosynthetic pathways .

Alpha-Chaconine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research

Properties

Molecular Formula |

C45H73NO14 |

|---|---|

Molecular Weight |

852.1 g/mol |

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |

InChI Key |

TYNQWWGVEGFKRU-ACUKRKOHSA-N |

Isomeric SMILES |

CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)

![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)